Cas no 23530-47-4 (4-Nitro-N-Propyl-Benzenesulfonamide)

4-Nitro-N-Propyl-Benzenesulfonamide is a sulfonamide derivative characterized by the presence of a nitro group at the para position and an N-propyl substituent on the sulfonamide nitrogen. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as an intermediate in the preparation of more complex sulfonamide-based molecules. Its nitro group enhances reactivity in electrophilic substitution and reduction reactions, while the propyl chain contributes to moderate lipophilicity. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined structure makes it a valuable building block for developing bioactive compounds, particularly in medicinal chemistry applications.
4-Nitro-N-Propyl-Benzenesulfonamide structure
23530-47-4 structure
Product name:4-Nitro-N-Propyl-Benzenesulfonamide
CAS No:23530-47-4
MF:C9H12N2O4S
MW:244.26758
MDL:MFCD00514616
CID:272764
PubChem ID:232625

4-Nitro-N-Propyl-Benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-nitro-N-propyl-
    • 4-nitro-N-propylbenzenesulfonamide
    • 4-nitro-benzenesulfonic acid octyl ester
    • 4-nitro-benzenesulfonic acid propylamide
    • 4-Nitro-benzolsulfonsaeure-n-octylester
    • 4-Nitro-benzolsulfonsaeure-octylester
    • 4-Nitro-benzolsulfonsaeure-propylamid
    • Benzenesulfonic acid, 4-nitro-, octyl ester
    • CTK2G2455
    • n-octyl p-nitrobenzenesulfonate
    • N-propyl-p-nitrobenzenesulfonamide
    • MFCD00514616
    • Cambridge id 5116346
    • SCHEMBL3685056
    • Z45545163
    • CS-0210715
    • EN300-1453608
    • Benzenesulfonamide, 4-nitro-N-propyl-
    • 23530-47-4
    • NSC-30345
    • AB00074001-01
    • 4-nitro-N-propylbenzene-1-sulfonamide
    • Oprea1_090085
    • BS-22088
    • AKOS001309499
    • F74832
    • SB76930
    • NSC30345
    • 4-Nitro-N-propylbenzenesulfonaMide, 97%
    • DTXSID10946288
    • 4-Nitro-N-propyl-benzenesulfonamide
    • DB-316704
    • 4-Nitro-N-Propyl-Benzenesulfonamide
    • MDL: MFCD00514616
    • Inchi: InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-6,10H,2,7H2,1H3
    • InChI Key: WPVVWLXGHXMNMA-UHFFFAOYSA-N
    • SMILES: CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 244.05186
  • Monoisotopic Mass: 244.05177804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 89.31
  • LogP: 3.27800

4-Nitro-N-Propyl-Benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB313253-1 g
4-Nitro-n-propyl-benzenesulfonamide; 95%
23530-47-4
1g
€263.00 2023-04-26
Enamine
EN300-1453608-0.1g
4-nitro-N-propylbenzene-1-sulfonamide
23530-47-4 90%
0.1g
$226.0 2023-07-10
Enamine
EN300-1453608-5.0g
4-nitro-N-propylbenzene-1-sulfonamide
23530-47-4 90%
5.0g
$743.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281385-1g
4-Nitro-N-propyl-benzenesulfonamide
23530-47-4 98%
1g
¥6912 2023-04-14
eNovation Chemicals LLC
Y1239761-1g
Benzenesulfonamide, 4-nitro-N-propyl-
23530-47-4 98%
1g
$190 2024-06-07
Enamine
EN300-1453608-1.0g
4-nitro-N-propylbenzene-1-sulfonamide
23530-47-4 90%
1.0g
$256.0 2023-07-10
Enamine
EN300-1453608-100mg
4-nitro-N-propylbenzene-1-sulfonamide
23530-47-4 90.0%
100mg
$138.0 2023-09-29
Enamine
EN300-1453608-10000mg
4-nitro-N-propylbenzene-1-sulfonamide
23530-47-4 90.0%
10000mg
$671.0 2023-09-29
eNovation Chemicals LLC
Y1239761-1g
Benzenesulfonamide, 4-nitro-N-propyl-
23530-47-4 98%
1g
$210 2025-02-19
abcr
AB313253-5g
4-Nitro-n-propyl-benzenesulfonamide, 95%; .
23530-47-4 95%
5g
€535.00 2025-02-17

Additional information on 4-Nitro-N-Propyl-Benzenesulfonamide

Introduction to 4-Nitro-N-Propyl-Benzene sulfonamide (CAS No: 23530-47-4)

4-Nitro-N-Propyl-Benzene sulfonamide, identified by its Chemical Abstracts Service (CAS) number 23530-47-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural incorporation of a nitro group and a propyl chain into the benzene sulfonamide backbone imparts unique chemical and pharmacological properties, making it a subject of extensive study in drug discovery and development.

The molecular structure of 4-Nitro-N-Propyl-Benzene sulfonamide consists of a benzene ring substituted with a nitro group at the 4-position and an N-propyl group attached to the sulfonamide moiety. This configuration not only influences its reactivity but also contributes to its potential interactions with biological targets. The nitro group, known for its electrophilic nature, can participate in various chemical transformations, while the propyl chain enhances lipophilicity, which is often crucial for membrane permeability and bioavailability.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 4-Nitro-N-Propyl-Benzene sulfonamide has been investigated for its potential role in modulating enzyme activity and inhibiting the growth of certain pathogens. The nitro group's ability to engage in redox reactions makes it particularly interesting for developing prodrugs or compounds that require metabolic activation.

One of the most compelling aspects of 4-Nitro-N-Propyl-Benzene sulfonamide is its versatility in chemical synthesis. The presence of both the nitro and sulfonamide functional groups provides multiple sites for modification, allowing chemists to tailor the compound's properties for specific applications. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of more complex molecules with enhanced pharmacological effects. The propyl chain also offers opportunities for further functionalization, enabling the creation of derivatives with improved solubility or targeted delivery systems.

The pharmacological profile of 4-Nitro-N-Propyl-Benzene sulfonamide has been studied in various preclinical models. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to inflammation and cancer. The nitro group's redox activity could potentially be exploited to develop compounds that show differential effects depending on the cellular environment, such as being activated under hypoxic conditions often found in tumor tissues. This property is particularly attractive for developing selective therapies with reduced side effects.

Furthermore, the compound's structural features make it a promising candidate for investigating novel drug delivery mechanisms. Researchers are exploring its potential use in nanoparticle formulations or prodrug strategies to enhance bioavailability and target specificity. The lipophilicity imparted by the propyl chain could facilitate crossing biological barriers, such as the blood-brain barrier, opening up possibilities for treating central nervous system disorders.

From a synthetic chemistry perspective, 4-Nitro-N-Propyl-Benzene sulfonamide serves as an excellent scaffold for developing new methodologies. Its reactivity allows for diverse transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and coupling reactions with other biologically active moieties. These synthetic pathways not only contribute to the preparation of this compound but also advance our understanding of molecular construction in medicinal chemistry.

The regulatory landscape for compounds like 4-Nitro-N-Propyl-Benzene sulfonamide is another critical consideration. While not classified as a hazardous or controlled substance under current regulations, compliance with good manufacturing practices (GMP) is essential to ensure consistency and safety in its production and handling. Manufacturers must adhere to stringent quality control measures to guarantee purity and minimize impurities that could affect its pharmacological efficacy.

In conclusion, 4-Nitro-N-Propyl-Benzene sulfonamide (CAS No: 23530-47-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its observed biological activities, make it a valuable asset in drug discovery programs targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing therapeutic interventions.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23530-47-4)4-Nitro-N-Propyl-Benzenesulfonamide
A1145495
Purity:99%
Quantity:1g
Price ($):162.0